molecular formula C22H38O7 B13393906 Palmitoyl ascorbate

Palmitoyl ascorbate

Cat. No.: B13393906
M. Wt: 414.5 g/mol
InChI Key: DLPACQFCRQUOOZ-FXAWDEMLSA-N
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Description

Palmitoyl ascorbate is a derivative of ascorbic acid (vitamin C) where the hydroxyl group of ascorbic acid is esterified with palmitic acid. This modification enhances the lipophilicity of ascorbic acid, making it more stable and allowing it to integrate into lipid membranes. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl ascorbate can be synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl ascorbate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitoyl ascorbate has a wide range of applications in scientific research:

Mechanism of Action

Palmitoyl ascorbate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells. The compound can also enhance the stability and efficacy of other antioxidants like vitamin E by regenerating their active forms. In cancer therapy, this compound generates extracellular reactive oxygen species, leading to cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced lipophilicity and stability, making it suitable for both aqueous and lipid environments. This property enhances its efficacy in various applications, particularly in drug delivery systems and skincare formulations .

Properties

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20+/m0/s1

InChI Key

DLPACQFCRQUOOZ-FXAWDEMLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Origin of Product

United States

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